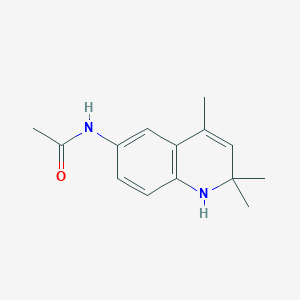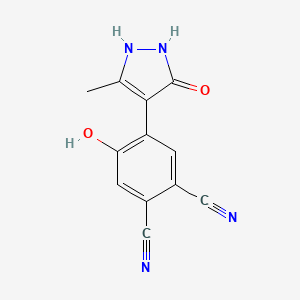
4-Amino-2-(3-nitrophenyl)-6-(propylamino)pyridine-3,5-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-2-(3-nitrophenyl)-6-(propylamino)pyridine-3,5-dicarbonitrile, also known by its IUPAC name 4-amino-2-(3-nitrophenyl)-6-(propylamino)nicotinonitrile , is a complex organic compound. Its molecular formula is C17H14N6O2 and it exhibits interesting pharmacological properties. Let’s explore its synthesis, reactions, applications, and more.
准备方法
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the condensation of 3-nitrobenzaldehyde with malononitrile, followed by cyclization and subsequent reduction of the resulting intermediate. The propylamino group is introduced during the cyclization step.
Reaction Conditions: The reaction typically occurs under reflux conditions using a suitable solvent (e.g., ethanol or acetonitrile). Acidic or basic catalysts may be employed to facilitate the cyclization. The reduction step can be achieved using hydrogen gas over a metal catalyst (e.g., Raney nickel).
Industrial Production: While not widely produced industrially, small-scale synthesis of this compound is feasible in research laboratories.
化学反应分析
4-Amino-2-(3-nitrophenyl)-6-(propylamino)pyridine-3,5-dicarbonitrile undergoes various reactions:
Oxidation: It can be oxidized to form its corresponding pyridine N-oxide.
Reduction: Reduction of the nitro group yields the corresponding amino compound.
Substitution: The nitrile groups can be substituted with other functional groups.
Common reagents include reducing agents (e.g., hydrogen and palladium), oxidizing agents (e.g., m-chloroperbenzoic acid), and nucleophiles (e.g., amines).
Major products from these reactions include the reduced amino compound and various substituted derivatives.
科学研究应用
Chemistry::
Building Block: Researchers use this compound as a building block for the synthesis of more complex molecules.
Fluorescent Probes: Its unique structure makes it useful as a fluorescent probe in chemical biology studies.
Anticancer Potential: Some studies suggest that derivatives of this compound exhibit anticancer activity by targeting specific cellular pathways.
Neuroprotection: Investigations into its neuroprotective effects are ongoing.
Dye Intermediates: It serves as an intermediate in the synthesis of dyes and pigments.
作用机制
The exact mechanism of action remains an active area of research. its potential targets include enzymes involved in cell proliferation and apoptosis pathways.
相似化合物的比较
While there are no direct analogs, its structural features make it distinct from other pyridine-based compounds. Similar compounds include other pyridine derivatives with nitrile or amino groups.
属性
分子式 |
C16H14N6O2 |
|---|---|
分子量 |
322.32 g/mol |
IUPAC 名称 |
4-amino-2-(3-nitrophenyl)-6-(propylamino)pyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C16H14N6O2/c1-2-6-20-16-13(9-18)14(19)12(8-17)15(21-16)10-4-3-5-11(7-10)22(23)24/h3-5,7H,2,6H2,1H3,(H3,19,20,21) |
InChI 键 |
WEMDDIJQZIHZGY-UHFFFAOYSA-N |
规范 SMILES |
CCCNC1=C(C(=C(C(=N1)C2=CC(=CC=C2)[N+](=O)[O-])C#N)N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(E)-N,N-dimethyl-2-{3-[(4-methylphenyl)sulfonyl]-8-phenylpyrazolo[5,1-c][1,2,4]triazin-4-yl}ethenamine](/img/structure/B11045414.png)
![6-Benzoyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B11045418.png)

![3'-phenyl-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11045439.png)
![5,5,7,9-tetramethyl-6,7-dihydro-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione](/img/structure/B11045447.png)
![1-cyclopentyl-4-(4-ethoxyphenyl)-7-hydroxy-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B11045449.png)
![3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11045457.png)

![N-(1,3-benzodioxol-5-ylmethyl)-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B11045462.png)
![1-cyclohexyl-7-hydroxy-4-(4-propoxyphenyl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B11045466.png)
![methyl (2E)-[4-(4-ethoxyphenyl)-5-(morpholin-4-yl)-3-oxothiophen-2(3H)-ylidene]ethanoate](/img/structure/B11045481.png)
![1-cycloheptyl-4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11045492.png)
![1-Hydroxy-4,4,6-trimethyl-4h-pyrrolo[3,2,1-ij]quinolin-2(1h)-one](/img/structure/B11045502.png)
![7-(3-Hydroxy-4-methoxyphenyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11045505.png)